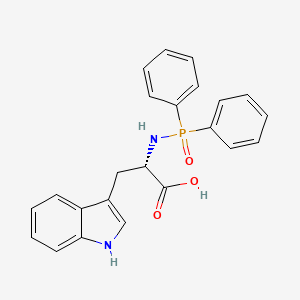
N-(2-Iodophenyl)-N'-pyridin-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both iodine and pyridine moieties in this compound makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea typically involves the reaction of 2-iodoaniline with pyridine-2-thiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
Step 1: 2-Iodoaniline is reacted with carbon disulfide (CS2) in the presence of a base to form the corresponding dithiocarbamate intermediate.
Step 2: The dithiocarbamate intermediate is then treated with pyridine-2-thiol to yield N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea.
Industrial Production Methods
While the laboratory synthesis of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea is well-documented, industrial production methods may involve more scalable and cost-effective processes. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thioureas.
Scientific Research Applications
N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Iodophenyl)-N’-methylthiourea
- N-(2-Iodophenyl)-N’-phenylthiourea
- N-(2-Iodophenyl)-N’-benzylthiourea
Uniqueness
N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea is unique due to the presence of the pyridine ring, which enhances its ability to coordinate with metal ions and participate in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62002-96-4 |
|---|---|
Molecular Formula |
C12H10IN3S |
Molecular Weight |
355.20 g/mol |
IUPAC Name |
1-(2-iodophenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H10IN3S/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17) |
InChI Key |
WQWFBLPWMWDBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9-(1H-Inden-2-YL)-4-methyl-2-(naphthalen-2-YL)indeno[2,1-B]pyran](/img/structure/B14536290.png)


